ブロモプリド
概要
説明
ブロモプリドは、メトクロプラミドと密接に関連する置換ベンズアミドです。それはプロキネティック特性を有するドーパミン拮抗剤であり、制吐剤として広く使用されています。 ブロモプリドは米国または英国では入手できませんが、ブラジルなどの国ではさまざまな商品名で販売されています .
科学的研究の応用
Bromopride has several scientific research applications:
Chemistry: Used in studies involving dopamine antagonists and prokinetic agents.
Biology: Investigated for its effects on gastrointestinal motility and dopamine receptor interactions.
Industry: Employed in the formulation of extended-release tablets and other pharmaceutical preparations.
作用機序
ブロモプリドは、主に中枢神経系と胃腸管のドーパミン2受容体を遮断することによって作用します。この遮断は、胃腸の運動性を高め、悪心や嘔吐を軽減します。 分子標的はドーパミン受容体であり、関与する経路は胃腸系における神経伝達物質活性の調節に関連しています .
生化学分析
Biochemical Properties
Bromopride is a substituted benzamide, closely related to metoclopramide . It is identical to metoclopramide except for the presence of a bromine atom where metoclopramide has a chlorine substituent . The main action of Bromopride is related to the blockade of dopamine-2 receptors in the central nervous system and gastrointestinal tract .
Cellular Effects
Bromopride is used as an antiemetic, its prokinetic properties are similar to those of metoclopramide . It is indicated in the treatment of nausea and vomiting, including postoperative nausea and vomiting (PONV), gastroesophageal reflux disease (GERD/GORD), and as preparation for endoscopy and radiographic studies of the gastrointestinal tract .
Molecular Mechanism
The molecular mechanism of Bromopride is primarily related to its antagonistic action on dopamine-2 receptors . This antagonism leads to an increase in lower esophageal sphincter tone, and enhances gastric emptying and intestinal transit, thereby exerting its antiemetic and prokinetic effects .
Metabolic Pathways
Bromopride is metabolized in the liver and its elimination half-life is 4 to 5 hours . Approximately 10 to 14% of the drug is excreted unchanged in the urine
準備方法
ブロモプリドは、一連の化学反応によって合成することができます。合成経路は通常、前駆体化合物の臭素化、それに続くアミノ化、およびジエチルアミノエチル基を導入する後続の反応を含みます。 ブロモプリドの工業生産は、しばしば製剤の側面とプロセスパラメータを最適化することにより、再現性と薬理学的特性の制御を保証します .
化学反応の分析
ブロモプリドは、次を含むさまざまな化学反応を起こします。
酸化: ブロモプリドは特定の条件下で酸化され、さまざまな酸化生成物が生成されます。
還元: 還元反応は、分子中の臭素原子または他の官能基を変える可能性があります。
置換: ブロモプリドは、特に臭素原子を含む置換反応を起こす可能性があり、適切な条件下で他の置換基で置換される可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究の用途
ブロモプリドには、いくつかの科学研究の用途があります。
化学: ドーパミン拮抗剤およびプロキネティック剤を含む研究で使用されます。
生物学: 胃腸の運動性とドーパミン受容体の相互作用に対する影響について調査されました。
医学: 術後悪心・嘔吐、胃食道逆流症、内視鏡検査や胃腸管の放射線学的検査の準備を含む、悪心・嘔吐の治療に広く使用されています.
類似化合物との比較
ブロモプリドは、別の置換ベンズアミドであるメトクロプラミドと密接に関連しています。2つの化合物の主な違いは、ブロモプリドに臭素原子が存在することですが、メトクロプラミドは塩素置換基を持っています。 この置換基の違いは、薬理学的特性と有効性に変化をもたらす可能性があります .
類似の化合物には以下が含まれます。
メトクロプラミド: プロキネティックおよび制吐特性が類似したドーパミン拮抗剤。
ドンピドン: 胃腸の運動性障害や悪心の治療に用いられる別のドーパミン拮抗剤.
ブロモプリドの独自性は、その特定の臭素置換にあり、ドーパミン受容体との相互作用とその全体的な薬物動態プロファイルを影響を与える可能性があります。
生物活性
Bromopride is a benzamide derivative primarily used as a prokinetic agent to treat gastrointestinal disorders, including nausea and vomiting. Its biological activity is characterized by its effects on various biological pathways, particularly in the context of gastrointestinal motility and inflammatory responses. This article presents a detailed overview of bromopride's biological activity, supported by data tables and relevant research findings.
Bromopride acts as a dopamine D2 receptor antagonist, which enhances gastrointestinal motility by increasing the frequency of contractions in the gastrointestinal tract. This mechanism is crucial for its antiemetic properties, making it effective in treating nausea associated with various conditions.
Effects on Gene Expression
Recent studies have highlighted bromopride's influence on gene expression related to inflammation and healing processes. For instance, an experimental study demonstrated that bromopride administration modulated the expression of matrix metalloproteinases (MMPs) and interleukins (ILs) during postoperative recovery in rats.
Key Findings from Gene Expression Studies
- Increased Expression : Bromopride led to increased expression of MMP-1α, MMP-8, and IFN-γ on specific postoperative days (POD) in both septic and non-septic conditions.
- Decreased Expression : Conversely, it decreased the expression of TNF-α, IL-6, and IL-10 during the early recovery phase in septic rats .
Table 1: Gene Expression Changes Induced by Bromopride
Gene | POD 3 (Non-Septic) | POD 3 (Septic) | POD 7 (Non-Septic) | POD 7 (Septic) |
---|---|---|---|---|
MMP-1α | Increased | - | Decreased | Increased |
MMP-8 | - | Increased | - | - |
MMP-13 | Increased | Decreased | Decreased | Increased |
IFN-γ | Increased | Increased | - | Increased |
TNF-α | - | Decreased | - | - |
IL-6 | Increased | Decreased | Increased | Increased |
IL-10 | Increased | Decreased | Increased | Increased |
Clinical Efficacy
Bromopride has been compared with other antiemetics such as metoclopramide and ondansetron in clinical settings. A study involving children demonstrated that bromopride was effective in reducing vomiting, although it was less effective than ondansetron after 24 hours .
Comparison of Anti-emetic Efficacy
Table 2: Efficacy of Anti-emetics at Various Time Points
Medication | 1 Hour Success Rate (%) | 6 Hours Success Rate (%) | 24 Hours Success Rate (%) |
---|---|---|---|
Ondansetron | 100 | 98.3 | 96.6 |
Bromopride | 96.6 | 91.5 | 67.8 |
Metoclopramide | 94.8 | 84.4 | 67.2 |
Safety Profile
Bromopride is noted for its favorable safety profile compared to other dopamine antagonists like metoclopramide. It has a lower incidence of extrapyramidal side effects, making it a preferred choice in vulnerable populations such as children and pregnant women .
Case Studies and Research Findings
- Postoperative Recovery : In a study evaluating abdominal wall healing in rats with induced peritoneal sepsis, bromopride was found to positively influence healing parameters by modulating inflammatory responses .
- Nausea Prophylaxis : Research indicated that bromopride effectively reduced nausea during fluorescein angiography procedures, demonstrating its utility in clinical settings where nausea management is critical .
特性
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAQDDTCWHPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4093-36-1 (di-hydrochloride) | |
Record name | Bromopride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045383 | |
Record name | Bromopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-35-0 | |
Record name | Bromopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4093-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromopride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bromopride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromopride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75473V2YZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-135 | |
Record name | Bromopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bromopride?
A1: Bromopride is a substituted benzamide that acts as a dopamine D2 receptor antagonist. [] It primarily exerts its effects by blocking these receptors in both the central and enteric nervous systems. []
Q2: What are the downstream effects of Bromopride's interaction with dopamine D2 receptors?
A2: By antagonizing dopamine D2 receptors, Bromopride exhibits prokinetic effects, stimulating gastrointestinal motility. This action is primarily mediated through the blockade of inhibitory D2 receptors in the enteric nervous system. []
Q3: Does Bromopride affect acetylcholine or serotonin receptors?
A3: While Bromopride primarily targets dopamine D2 receptors, studies suggest potential interactions with other neurotransmitter systems. Research indicates that Bromopride may potentiate acetylcholine responses in the guinea pig ileum at lower concentrations. [] Additionally, it has been observed to inhibit serotonin (5-HT) responses at certain concentrations, while some related benzamides like tiapride, sulpiride, and sultopride may potentiate them. []
Q4: What is the molecular formula and weight of Bromopride?
A4: Bromopride has the molecular formula C14H22BrN3O2 and a molecular weight of 344.27 g/mol. []
Q5: Is there any available spectroscopic data for Bromopride?
A5: While the provided abstracts don't delve into detailed spectroscopic analyses, a study focusing on a flow injection spectrophotometric method for Bromopride determination highlights its maximum absorbance (λmax) at 565 nm after reacting with p-dimethylaminocinnamaldehyde in acidic conditions. []
Q6: Has the compatibility of Bromopride with different pharmaceutical excipients been investigated?
A6: Yes, research focusing on the development of extended-release tablets of Bromopride explored various excipient combinations to achieve desired sustained-release characteristics. [] This suggests the importance of excipient compatibility in formulating stable and effective Bromopride dosage forms.
Q7: Are there studies exploring Bromopride's stability in orodispersible film formulations?
A7: Yes, a study investigated the compatibility and disintegration times of compounded orodispersible films using a novel vehicle, OrPhyllo™, with various active pharmaceutical ingredients, including Bromopride. [] The results indicated a beyond-use date of at least 150 days for Bromopride in this specific formulation when stored at room temperature. []
Q8: What is the bioavailability of Bromopride?
A8: Research suggests that the bioavailability of Bromopride is approximately 70%, increasing to about 90% after multiple administrations. [] Interestingly, no significant difference in bioavailability was observed between various formulations, including injections, suppositories, drops, and capsules. []
Q9: How is Bromopride metabolized?
A9: Bromopride is primarily metabolized in the liver. [] Studies utilizing hepatocytes from different species, including mice, rats, rabbits, dogs, monkeys, and humans, revealed a complex metabolic profile. [] In total, twenty metabolites were identified, with monkeys displaying the highest metabolic similarity to humans. []
Q10: Are there any known human-specific metabolites of Bromopride?
A10: Yes, one notable finding from the hepatocyte study was the identification of M14, an N-sulfate metabolite, as a human-specific metabolite of Bromopride. [] This highlights the importance of considering species-specific metabolic pathways in drug development.
Q11: What is the primary route of Bromopride elimination?
A11: Bromopride and its metabolites are primarily excreted in urine. [] Studies in dogs indicated that elimination mainly occurs within the first 8 hours after oral administration. []
Q12: Does Bromopride cross the blood-brain barrier?
A12: Unlike another dopamine D2 antagonist, domperidone, Bromopride can cross the blood-brain barrier. [] This characteristic contributes to its potential for both central and peripheral effects, including both therapeutic benefits and adverse reactions. []
Q13: Has Bromopride demonstrated efficacy in managing gastrointestinal disorders in clinical settings?
A13: Yes, multiple clinical studies have investigated the therapeutic potential of Bromopride in various gastrointestinal conditions. One study involving 4182 patients treated with Bromopride for different gastrointestinal disorders reported positive results in a significant portion of the participants, with improvements observed in symptoms such as nausea, vomiting, and pain. []
Q14: Are there any animal models used to study the effects of Bromopride?
A14: Yes, various animal models have been employed to investigate the effects of Bromopride. For instance, studies utilizing rat models examined its impact on the healing of left colonic anastomoses, both with and without induced abdominal sepsis. [, ] Additionally, researchers have utilized rat models to explore the effects of Bromopride on gastric emptying and lower esophageal sphincter pressure in the context of duodenal ulcer surgery. []
Q15: What do preclinical studies suggest about the potential neuroleptic effects of Bromopride?
A15: Research in rats suggests that Bromopride might exhibit neuroleptic effects. For example, acute administration of Bromopride was shown to decrease locomotor activity and impair both active and inhibitory conditioned avoidance responses in rats. [, ]
Q16: What are the potential adverse effects associated with Bromopride?
A16: While Bromopride is generally considered safe and well-tolerated, some adverse effects have been reported. One study reported tiredness as the most common side effect, occurring in 3.7% of the patients treated with Bromopride. [] Due to its ability to cross the blood-brain barrier, Bromopride can potentially induce extrapyramidal symptoms, although the incidence is generally lower compared to other dopamine D2 antagonists with higher affinity for receptors in the nigrostriatal pathway. []
Q17: Does long-term Bromopride treatment lead to any morphological changes?
A17: Research in rat models suggests that prolonged Bromopride treatment might induce morphological changes, particularly in female rats. Observations included the development of large corpus luteum, uterus in a secretory stage, and hypertrophied mammary glands. [, ] These findings highlight the potential long-term hormonal effects of Bromopride.
Q18: What analytical methods are commonly employed for Bromopride quantification?
A18: Various analytical techniques have been developed and validated for quantifying Bromopride in different matrices. These include:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection, HPLC offers a versatile approach for separating and quantifying Bromopride in pharmaceutical formulations and biological samples. [, , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method enables accurate quantification of Bromopride in complex matrices like human plasma. []
- UV spectrophotometry: This technique, often employed in conjunction with flow injection analysis, provides a simple and rapid method for determining Bromopride concentrations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。